molecular formula C10H10N2O2 B1315330 Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 80537-14-0

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No. B1315330
CAS RN: 80537-14-0
M. Wt: 190.2 g/mol
InChI Key: RVUORKIVEWOASG-UHFFFAOYSA-N
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Description

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a nitrogen ring junction heterocyclic compound . These compounds are significant from a biological viewpoint and are highly used in medicinal chemistry and drug molecule production . They are versatile, easy to prepare, and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .


Synthesis Analysis

A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo [1,5- a ]pyridines from N -aminopyridines and α,β-unsaturated compounds was developed . The procedure offered multisubstituted pyrazolo [1,5- a ]pyridines in good to excellent yield with high and predictable regioselectivity .


Molecular Structure Analysis

The molecular structure of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate has been calculated using density functional theory (DFT), which was compared with the x-ray diffraction value .


Chemical Reactions Analysis

The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .


Physical And Chemical Properties Analysis

Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry . It makes them versatile, easy to prepare and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .

Scientific Research Applications

  • Fluorescent Properties : Yan et al. (2018) developed a cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester, leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives. These compounds present strong fluorescence in solutions, indicating potential applications in fields requiring fluorescent materials (Yan et al., 2018).

  • Synthesis of N-fused Heterocycles : Ghaedi et al. (2015) achieved an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation. This process is useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).

  • Regioselectivity in Synthesis : Tamura et al. (1975) presented quantitative data on the effects of 3-substituents in the formation of ethyl pyrazolo[1,5-a]pyridine-3-carboxylates. The observed regioselectivity discussed electronic, steric factors, and hydrogen-bond formation (Tamura et al., 1975).

  • Applications in Antiviral Research : Bernardino et al. (2007) synthesized new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives. These compounds exhibited antiviral activity against viruses like Herpes simplex, indicating potential medicinal applications (Bernardino et al., 2007).

  • Catalyst-Free Synthesis Methods : Ibrahim and Behbehani (2019) developed an efficient method for synthesizing pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole derivatives. This involves acetic acid and molecular oxygen promoted cross-dehydrogenative coupling reactions, showcasing a catalyst-free synthetic strategy (Ibrahim & Behbehani, 2019).

  • Anticancer Agent Synthesis : Nagender et al. (2016) synthesized novel pyrazolo[3,4-b]pyridine based compounds with potential anticancer activity. The 1,2,4 triazole derivatives among these showed promising activity, indicating their utility as potential anticancer agents (Nagender et al., 2016).

Future Directions

The growing wealth of pyrazolo [1,5- a ]pyridine analog focuses on synthetic strategies in current years . This review is planned for the comprehensive discussion about developments, synthesis, and reactivity of pyrazolo [1,5- a ]pyridine, and mainly the contributions after 2006 .

properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUORKIVEWOASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512051
Record name Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

CAS RN

80537-14-0
Record name Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
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Citations

For This Compound
2
Citations
K Umei, Y Nishigaya, M Kamiya, Y Kohno, S Seto - Synthesis, 2015 - thieme-connect.com
Convenient access to a variety of 2-arylated pyrazolo[1,5-a]pyridine via pyrazolo[1,5-a]pyridine-2-yl triflate using the Suzuki–Miyaura cross-coupling reaction is described. Fifteen 2-…
Number of citations: 7 www.thieme-connect.com
DMB Hickey, CJ Moody, CW Rees - Journal of the Chemical Society …, 1986 - pubs.rsc.org
Photolysis of azidocinnamates (1a–e) at 300 nm in light petroleum gives exclusively the triazatricyclononenes (7a–e) in a highly stereospecific trimerisation of the corresponding azirine (…
Number of citations: 26 pubs.rsc.org

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